molecular formula C9H5F6NO B1615487 2,6-Bis(trifluoromethyl)benzamide CAS No. 24821-23-6

2,6-Bis(trifluoromethyl)benzamide

Cat. No. B1615487
CAS RN: 24821-23-6
M. Wt: 257.13 g/mol
InChI Key: ISZYCEXDHGPJKJ-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)benzamide, commonly referred to as BTFMB, is a fluorinated benzamide compound with a wide range of applications in scientific research. BTFMB is used to modify the properties of proteins, peptides, and nucleic acids, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

  • Benzamides with 2,2,2-trifluoroethoxy ring substituents, similar to 2,6-bis(trifluoromethyl)benzamide, have been synthesized and studied for their antiarrhythmic activity in mice, showing considerable potency and variation in activity based on the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen (Banitt et al., 1977).
  • Research has focused on the synthesis of organo-soluble polyamides using different semifluorinated aromatic diamines, including this compound derivatives. These polyamides are characterized by their solubility in various organic solvents and their high thermal stability (Bera et al., 2012).

Chemical Properties and Applications

  • A fluorinated bis-benzamide, similar in structure to this compound, has been used to create gels of perfluorotributylamine and isopropanol, showcasing its potential in forming stable, thixotropic gels (Loiseau et al., 2002).
  • Research on the functionalization of 1,3-bis(trifluoromethyl)benzene, a compound related to this compound, has led to the development of various derivatives with potential applications in different fields (Dmowski & Piasecka-Maciejewska, 1998).

Pharmacological and Biological Insights

  • Benzamide derivatives, including those similar to this compound, have been explored for their potential in targeted drug delivery, particularly for melanoma therapy. These derivatives demonstrate enhanced efficacy and toxicity against melanoma cells compared to their parent compounds (Wolf et al., 2004).

properties

IUPAC Name

2,6-bis(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO/c10-8(11,12)4-2-1-3-5(9(13,14)15)6(4)7(16)17/h1-3H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZYCEXDHGPJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351593
Record name 2,6-bis(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24821-23-6
Record name 2,6-Bis(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24821-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-bis(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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